molecular formula C3H6N4O3S B1478075 2-Azido-N-methylsulfonylacetamide CAS No. 98025-60-6

2-Azido-N-methylsulfonylacetamide

Cat. No. B1478075
CAS RN: 98025-60-6
M. Wt: 178.17 g/mol
InChI Key: RKCNTLVJSRRQJH-UHFFFAOYSA-N
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Description

2-Azido-N-methylsulfonylacetamide (2-A-MSA) is an organic compound of the sulfonylacetamide family. It is a white crystalline solid with a molecular weight of 197.16 g/mol and a melting point of 100-102°C. 2-A-MSA is a versatile chemical that has been used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

Bioorthogonal Chemistry

Azides, such as those derived from 2-Azido-N-methylsulfonylacetamide, play a pivotal role in bioorthogonal chemistry. This field involves reactions that can occur inside living organisms without interfering with native biochemical processes. For instance, the robust synthesis of 2′-azido modified RNA from 2′-amino precursors by a diazotransfer reaction highlights the versatility of azides in modifying RNA molecules. This modification enables site-specific labeling and functionalization of RNA to probe its biology, demonstrating a significant application in biotechnological tools such as siRNA technologies (Moreno et al., 2022).

Peptide and Protein Engineering

The regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase to produce [1,2,3]-triazoles is another example where azides are utilized in scientific research. This methodology enables the modification of peptides and proteins, providing a way to study their structure and function or to create molecules with novel properties. The reaction conditions are compatible with solid-phase peptide synthesis, demonstrating the utility of azides in the preparation of complex biomolecules (Tornøe et al., 2002).

Imaging and Sensing

Azides are integral to the development of fluorescent probes for imaging applications. A study involving an azide-functionalized O-methylrhodol fluorophore showcases the potential of azides in creating sensitive probes for detecting hydrogen sulfide (H2S) in biological systems. This approach not only offers a rapid and selective method for H2S detection but also paves the way for advanced imaging techniques like light sheet fluorescence microscopy (LSFM), facilitating the study of chemical signaling in multicellular systems (Hammers et al., 2015).

Synthetic Chemistry

In synthetic chemistry, azides are used for the preparation of diverse organic compounds. The thermal decompositions of azides, such as those studied in 2-azido-N,N-dimethylacetamide, elucidate reaction mechanisms that are fundamental to developing novel synthetic pathways. Understanding these mechanisms enables the design of new reactions for creating complex molecules (Dyke et al., 2005).

Sulfonylation Reactions

The use of sulfonyl azides, possibly derivable from compounds like 2-Azido-N-methylsulfonylacetamide, in sulfonylation reactions is another crucial application. These reactions are key in the synthesis of sulfones and other sulfonylated products, demonstrating the importance of azides in the creation of compounds with potential pharmaceutical applications (Zhang et al., 2019).

properties

IUPAC Name

2-azido-N-methylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O3S/c1-11(9,10)6-3(8)2-5-7-4/h2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCNTLVJSRRQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292324
Record name 2-Azido-N-(methylsulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98025-60-6
Record name 2-Azido-N-(methylsulfonyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98025-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-(methylsulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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